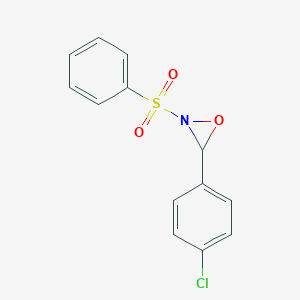

2-(Benzenesulfonyl)-3-(4-chlorophenyl)oxaziridine

Description

Properties

IUPAC Name |

2-(benzenesulfonyl)-3-(4-chlorophenyl)oxaziridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO3S/c14-11-8-6-10(7-9-11)13-15(18-13)19(16,17)12-4-2-1-3-5-12/h1-9,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGKTUVGILINFAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C(O2)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(Benzenesulfonyl)-3-(4-chlorophenyl)oxaziridine typically involves the reaction of 4-chlorobenzaldehyde with phenylsulfonylamine in the presence of an oxidizing agent. Common oxidizing agents used in this synthesis include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under controlled temperature conditions to ensure the formation of the desired oxaziridine ring.

Chemical Reactions Analysis

2-(Benzenesulfonyl)-3-(4-chlorophenyl)oxaziridine undergoes various chemical reactions, including:

Oxidation: The oxaziridine ring can be oxidized to form corresponding sulfonyl oxaziridines.

Reduction: Reduction reactions can lead to the cleavage of the oxaziridine ring, forming amines and alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) and nucleophiles like sodium azide (NaN3). The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Organic Synthesis

2-(Benzenesulfonyl)-3-(4-chlorophenyl)oxaziridine is primarily used as an oxidizing agent in organic synthesis. It facilitates various oxidation reactions, including:

- Amino Hydroxylation : It has been employed in enantioselective aminohydroxylation reactions, where it reacts with olefins to yield amino alcohols with high regioselectivity and enantiomeric excess. This application is crucial for synthesizing biologically active compounds .

- Oxidation of Alkenes : The compound can oxidize alkenes to epoxides efficiently under mild conditions. This transformation is valuable in the preparation of complex molecules in pharmaceuticals and agrochemicals .

Catalysis

The compound serves as a catalyst in various chemical transformations:

- Copper-Catalyzed Reactions : It has been used in conjunction with chiral copper(II) complexes to promote asymmetric reactions, yielding products with high enantiomeric purity. This application highlights its role in developing new synthetic methodologies that are both efficient and selective .

- Polymer-Supported Oxidants : Recent studies have shown that polymer-supported versions of this oxaziridine can be utilized in microwave-assisted reactions, significantly reducing reaction times while maintaining high yields. This approach also allows for the recycling of the oxidant, making it economically viable for industrial applications .

Case Study 1: Enantioselective Amino Hydroxylation

In a study published in Nature, researchers demonstrated the use of this compound in the enantioselective aminohydroxylation of styrenic olefins. The reaction was catalyzed by a chiral copper(II) complex, achieving up to 84% enantiomeric excess. This showcases the compound's utility in synthesizing chiral amines, which are vital in pharmaceutical development .

| Reaction Type | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|

| Amino Hydroxylation | 67 | 84 |

| Oxidation to Epoxide | 70 | N/A |

Case Study 2: Polymer-Supported Oxidation

Another significant application involved using polymer-supported 2-(benzenesulfonyl)-3-(4-nitrophenyl)oxaziridine for oxidative rearrangements. The study highlighted that this polymer-supported oxidant could efficiently convert tetrahydrobenzimidazoles into spiro fused 5-imidazolones under microwave conditions, demonstrating both high yields and reusability .

| Reaction Type | Yield (%) | Conditions |

|---|---|---|

| Oxidative Rearrangement | 85 | Microwave-assisted |

| Recycling Efficiency | Minimal Loss | After multiple uses |

Mechanism of Action

The mechanism of action of 2-(Benzenesulfonyl)-3-(4-chlorophenyl)oxaziridine involves the interaction of its oxaziridine ring with various molecular targets. The ring strain and electrophilic nature of the oxaziridine make it reactive towards nucleophiles, leading to the formation of new chemical bonds. This reactivity is exploited in various chemical transformations and biological assays to study its effects on different pathways and targets.

Comparison with Similar Compounds

Key Properties :

- Molecular Formula: C₁₃H₁₀ClNO₃S (inferred from , adjusted for the 4-chlorophenyl group).

- Molecular Weight : ~295.7 g/mol (calculated).

- CAS Number: Not explicitly provided; closest analog (63160-13-4) lacks the chloro group .

Comparison with Structurally Similar Compounds

3-Phenyl-2-(phenylsulfonyl)-1,2-oxaziridine (CAS 63160-13-4)

Structural Similarities :

- Shares the oxaziridine core and benzenesulfonyl group.

- Lacks the 4-chlorophenyl substituent, replacing it with a simple phenyl group.

Key Differences :

Functional Impact :

- The 4-chlorophenyl group increases electron withdrawal, making the compound more reactive in electrophilic oxygenation reactions. This contrasts with the phenyl analog, which is widely used in asymmetric α-hydroxylation of enolates but may lack regioselectivity in certain substrates .

4-(Benzenesulfonyl)-2-methyl-3-phenyl-1,2-oxazolidine (CAS 339096-72-9)

Structural Similarities :

- Contains a benzenesulfonyl group and aromatic substituents.

Key Differences :

Functional Impact :

(2S)-3-(4-Chlorophenyl)-5-oxopyrrolidine-2-carboxylic Acid

Structural Similarities :

- Shares the 4-chlorophenyl group.

Key Differences :

| Property | This compound | (2S)-3-(4-Chlorophenyl)-5-oxopyrrolidine-2-carboxylic Acid |

|---|---|---|

| Core Structure | Oxaziridine | Pyrrolidone (five-membered lactam) |

| Functional Groups | Sulfonyl, oxaziridine | Carboxylic acid, ketone |

| Applications | Synthetic chemistry (oxidations) | Potential biological activity (inferred from ) |

Functional Impact :

- The oxaziridine’s sulfonyl group and strained ring make it a potent electrophile, whereas the pyrrolidone derivative’s carboxylic acid group suggests utility in metal coordination or peptide mimicry .

Oxidation Reactions

- Target Compound: Likely superior to non-chlorinated oxaziridines in asymmetric hydroxylation due to the electron-withdrawing Cl group, which polarizes the oxaziridine ring. This mirrors findings for camphorylsulfonyl oxaziridines, where electron-withdrawing groups enhance enantioselectivity .

- Analog (CAS 63160-13-4): Used for α-oxygenation of lithium azaenolates but may require chiral auxiliaries for stereocontrol .

Biological Activity

2-(Benzenesulfonyl)-3-(4-chlorophenyl)oxaziridine, a compound with the CAS number 104393-74-0, has attracted attention in medicinal and organic chemistry due to its potential biological activities. This article reviews the biological activity of this oxaziridine derivative, focusing on its mechanisms of action, biochemical interactions, and therapeutic applications.

Chemical Structure and Properties

- Molecular Formula: C13H10ClN2O2S

- Molecular Weight: 282.75 g/mol

- Structure: The compound features a benzenesulfonyl group and a chlorophenyl substituent on the oxaziridine ring, which contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation: It potentially interacts with cellular receptors that influence signaling pathways critical for cell survival and proliferation.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. The compound has been tested against various bacterial strains, demonstrating significant inhibitory effects.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 µg/ml |

| Escherichia coli | 32 µg/ml |

| Candida albicans | 8 µg/ml |

These results suggest that the compound exhibits promising antimicrobial activity, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. Notably, research involving HeLa cells revealed:

- Concentration Range: 1 - 20 µM

- Observed Effect: Induction of apoptosis

- EC50 Value: 15.0 ± 2.0 µM

This indicates that the compound has potential as a therapeutic agent in cancer treatment by selectively inducing cell death in malignant cells.

Case Study 1: Pancreatic β-cell Protection

A notable study investigated the protective effects of this compound against endoplasmic reticulum (ER) stress in pancreatic β-cells. Results indicated:

- Cell Line Used: INS-1 (pancreatic β-cells)

- Concentration Range: 0.1 - 10 µM

- Effect Observed: Enhanced cell viability under stress conditions

These findings suggest that the compound may have therapeutic implications for managing diabetes by protecting pancreatic β-cells from stress-induced apoptosis.

Case Study 2: Anticancer Activity in HeLa Cells

Another investigation focused on the anticancer properties of the compound in HeLa cells. The study found that:

- Mechanism: Induction of apoptosis was dose-dependent.

- Potential Application: The compound could be explored for its utility in cancer therapy.

Q & A

Q. What are the optimal synthetic routes for 2-(benzenesulfonyl)-3-(4-chlorophenyl)oxaziridine, and how can purity be maximized?

The synthesis typically involves condensation of benzenesulfonyl chloride with 4-chlorophenyl precursors under controlled conditions. Key steps include:

- Reagent selection : Use anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis of the sulfonyl chloride intermediate .

- Oxaziridine formation : Oxidize the imine intermediate with sodium hypochlorite or m-CPBA (meta-chloroperbenzoic acid) at 0–5°C to avoid over-oxidation .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from methanol yields >95% purity. Monitor by TLC (Rf ~0.3–0.4 in 3:1 hexane/EtOAc) .

Q. How can structural characterization of this oxaziridine be performed to confirm regiochemistry and functional groups?

Q. What are the stability considerations for storing and handling this compound?

- Temperature sensitivity : Store at –20°C in amber vials to prevent thermal decomposition. Avoid prolonged exposure to light, which can induce ring-opening reactions .

- Moisture control : Use desiccants (silica gel) in storage containers, as hydrolysis of the sulfonyl group can generate sulfonic acid byproducts .

Q. How does the oxaziridine moiety influence reactivity in oxidation reactions?

The oxaziridine ring acts as a mild electrophilic oxidant. Key reactivity includes:

- Epoxidation : Transfers oxygen to alkenes under aprotic conditions (e.g., CH₂Cl₂, 25°C), forming epoxides with retention of stereochemistry .

- Amine oxidation : Converts primary amines to hydroxylamines selectively at –10°C .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in the oxaziridine’s stereochemical outcomes during synthesis?

- Kinetic vs. thermodynamic control : Varying reaction temperatures (e.g., –10°C vs. 25°C) alters stereoselectivity. Low temperatures favor kinetic products (cis-isomers), while higher temperatures promote thermodynamic equilibration (trans-isomers) .

- Chiral additives : Use (–)-sparteine or BINOL derivatives to induce enantioselectivity during ring closure (up to 80% ee) .

Q. What methodologies validate the compound’s potential as a chiral auxiliary in asymmetric synthesis?

- Chiral resolution : Separate enantiomers via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 90:10, 1 mL/min). Validate purity with circular dichroism (CD) spectra .

- Crystallography : Single-crystal X-ray diffraction confirms absolute configuration. For example, the trans-isomer exhibits a dihedral angle of 120–130° between the sulfonyl and chlorophenyl groups .

Q. How can computational modeling predict interactions of this oxaziridine with biological targets?

- Docking studies : Use AutoDock Vina to model binding to enzymes like carbonic anhydrase. The sulfonyl group forms hydrogen bonds with Arg-91 and Thr-199 residues, while the chlorophenyl moiety occupies hydrophobic pockets .

- MD simulations : AMBER force fields assess stability of enzyme-ligand complexes over 100 ns trajectories. RMSD values <2 Å indicate stable binding .

Q. What advanced analytical techniques detect decomposition products under oxidative conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.